molecular formula C14H17NO6 B3167865 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 926190-67-2

5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3167865
CAS No.: 926190-67-2
M. Wt: 295.29 g/mol
InChI Key: KJGIGHRIXXBYRO-UHFFFAOYSA-N
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Description

5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol. This compound features a pyrrolidine ring, a trimethoxyphenyl group, and a carboxylic acid functional group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the trimethoxyphenyl group, followed by oxidation to introduce the oxo group at the pyrrolidine ring[_{{{CITATION{{{_3{Piperlongumine - 5,6-Dihydro-1-(1-oxo-3-3 - MilliporeSigma.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Piperlongumine - 5,6-Dihydro-1-(1-oxo-3-3 - MilliporeSigma.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation reactions can lead to the formation of derivatives with additional oxygen-containing functional groups.

  • Reduction reactions may produce compounds with reduced oxidation states.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Piperlongumine

  • 5-Oxo-5-[4-(1H-pyrrol-1-yl)piperidino]-3-(3,4,5-trimethoxyphenyl)pentanoic acid

Uniqueness: 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-19-10-5-9(6-11(20-2)13(10)21-3)15-7-8(14(17)18)4-12(15)16/h5-6,8H,4,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIGHRIXXBYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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